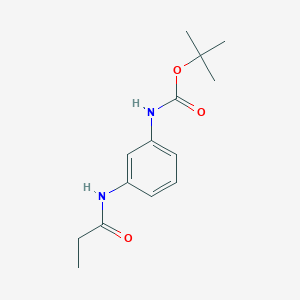![molecular formula C22H22N2O2 B268821 4-[(1-naphthylacetyl)amino]-N-propylbenzamide](/img/structure/B268821.png)
4-[(1-naphthylacetyl)amino]-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-naphthylacetyl)amino]-N-propylbenzamide, also known as Napabucasin, is a small molecule inhibitor that has been shown to target cancer stem cells. Cancer stem cells are a subpopulation of cells within a tumor that are believed to be responsible for tumor initiation, progression, and recurrence. Napabucasin has shown promise in preclinical studies as a potential therapeutic agent for various types of cancer.
作用機序
4-[(1-naphthylacetyl)amino]-N-propylbenzamide targets cancer stem cells by inhibiting the STAT3 signaling pathway, which is known to be involved in stem cell self-renewal and tumor progression. 4-[(1-naphthylacetyl)amino]-N-propylbenzamide has also been shown to inhibit the expression of genes involved in drug resistance and metastasis.
Biochemical and Physiological Effects:
4-[(1-naphthylacetyl)amino]-N-propylbenzamide has been shown to have a favorable safety profile in preclinical studies. It has been shown to be well-tolerated and to have minimal toxicity in normal cells. In addition, 4-[(1-naphthylacetyl)amino]-N-propylbenzamide has been shown to have a long half-life, suggesting that it may have potential as a once-daily oral therapy.
実験室実験の利点と制限
One advantage of 4-[(1-naphthylacetyl)amino]-N-propylbenzamide is its ability to target cancer stem cells, which are often resistant to conventional therapies. Another advantage is its potential as a combination therapy with chemotherapy and radiation therapy. One limitation of 4-[(1-naphthylacetyl)amino]-N-propylbenzamide is its limited bioavailability, which may limit its efficacy in vivo.
将来の方向性
For 4-[(1-naphthylacetyl)amino]-N-propylbenzamide research include clinical trials to evaluate its safety and efficacy in patients with various types of cancer. In addition, further studies are needed to optimize its dosing and to identify biomarkers that can predict response to therapy. Other potential future directions include the development of 4-[(1-naphthylacetyl)amino]-N-propylbenzamide analogs with improved pharmacokinetic properties and the evaluation of 4-[(1-naphthylacetyl)amino]-N-propylbenzamide in combination with other targeted therapies.
合成法
4-[(1-naphthylacetyl)amino]-N-propylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 1-naphthylacetic acid with propylamine, followed by the formation of an amide bond with 4-aminobenzamide. The final step involves the introduction of a nitrile group using a dehydration reaction.
科学的研究の応用
4-[(1-naphthylacetyl)amino]-N-propylbenzamide has been extensively studied in preclinical models of cancer, including breast, colon, pancreatic, and lung cancer. In these studies, 4-[(1-naphthylacetyl)amino]-N-propylbenzamide has been shown to inhibit cancer stem cell self-renewal and induce cell death in cancer stem cells. 4-[(1-naphthylacetyl)amino]-N-propylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
特性
製品名 |
4-[(1-naphthylacetyl)amino]-N-propylbenzamide |
|---|---|
分子式 |
C22H22N2O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
4-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide |
InChI |
InChI=1S/C22H22N2O2/c1-2-14-23-22(26)17-10-12-19(13-11-17)24-21(25)15-18-8-5-7-16-6-3-4-9-20(16)18/h3-13H,2,14-15H2,1H3,(H,23,26)(H,24,25) |
InChIキー |
AXJLDGGIOOHUHY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)


![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B268758.png)
![4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B268761.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268763.png)